molecular formula C25H23N3O3 B12482276 7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12482276
M. Wt: 413.5 g/mol
InChI Key: FCTFCKQCAFQJKE-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-3-methyl-1-phenyl-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anticancer and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 3-methyl-1-phenylpyrazol-5-one under acidic conditions to form the intermediate compound. This intermediate is then cyclized using a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-3-methyl-1-phenyl-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This results in the induction of apoptosis in cancer cells and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-Dimethoxyphenyl)-3-methyl-1-phenyl-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C25H23N3O3/c1-15-19-14-20-21(26-25(19)28(27-15)18-7-5-4-6-8-18)11-17(12-22(20)29)16-9-10-23(30-2)24(13-16)31-3/h4-10,13-14,17H,11-12H2,1-3H3

InChI Key

FCTFCKQCAFQJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C=C12)C(=O)CC(C3)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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